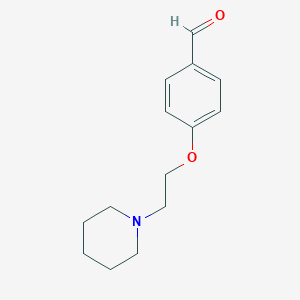
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyd
Übersicht
Beschreibung
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyd ist ein Piperidinderivat, das aufgrund seiner Präsenz in verschiedenen Pharmazeutika eine bedeutende Klasse von Verbindungen in der Pharmakologie darstellt . Sie sind bekannt für ihre biologische Aktivität und werden bei der Synthese zahlreicher Medikamente eingesetzt. Diese Verbindung insbesondere könnte an der Synthese von Molekülen mit potenziellen Antidepressiva-Effekten beteiligt sein .
Organische Synthese
In der organischen Chemie kann diese Verbindung als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Seine Struktur eignet sich für Reaktionen, die zur Bildung verschiedener substituierter Piperidine führen können, die in der medizinischen Chemie wertvoll sind .
Medizinische Chemie
Der Piperidin-Rest ist ein häufiges Merkmal in medizinischen Verbindungen. This compound könnte verwendet werden, um neue Verbindungen mit potenziellen therapeutischen Anwendungen wie entzündungshemmenden Mitteln oder NMDA-Rezeptor-Antagonisten zu entwickeln .
Neurowissenschaften
Derivate von Piperidin, einschließlich this compound, können in der neurowissenschaftlichen Forschung verwendet werden. Sie könnten an der Untersuchung von Monoamin-Transportern beteiligt sein, die für die Wiederaufnahme von Neurotransmittern im Gehirn entscheidend sind.
Biochemie
In der Biochemie könnte diese Verbindung bei der Untersuchung biochemischer Prozesse wie enzymkatalysierter Reaktionen eingesetzt werden. Sie könnte auch verwendet werden, um Fluorophore zur Überwachung von Polymerisationsprozessen zu synthetisieren .
Materialwissenschaft
This compound kann in der Materialwissenschaft zur Synthese neuartiger Materialien mit spezifischen Eigenschaften verwendet werden. Seine Derivate könnten als Bausteine für die Herstellung funktioneller Materialien mit potenziellen Anwendungen in verschiedenen Branchen verwendet werden .
Eigenschaften
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJTEXCGGSJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458003 | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26815-04-3 | |
| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)


